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L-ASPARTIC ACID-N-ALPHA-CBZ (13C4)

Cat. No.: B1580257
M. Wt: 271.12
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Description

Significance of Stable Isotope Tracers in Contemporary Biology

Stable isotope tracers have become indispensable tools in contemporary biology, offering profound insights into the dynamic nature of metabolic systems. nih.govphysoc.org Unlike methods that measure static metabolite concentrations, stable isotope labeling allows researchers to observe the movement and transformation of molecules in real-time, providing dynamic information about metabolic fluxes and pathway activities. fiveable.mephysoc.org The use of non-radioactive stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (B1214612) (²H), makes this technique safe for a wide range of in vivo studies. fiveable.memaastrichtuniversity.nl

The primary analytical methods for detecting stable isotopes are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgfiveable.me MS separates molecules based on their mass-to-charge ratio, easily distinguishing between the heavier labeled compound and its natural, lighter counterpart. physoc.orgtechnologynetworks.com NMR, on the other hand, detects the unique nuclear properties of the isotopic atoms. wikipedia.org These techniques have been instrumental in advancing our understanding of the metabolism of amino acids, lipids, and carbohydrates, and how these processes are affected by factors like disease, aging, and exercise. physoc.orgtechnologynetworks.com

Rationale for Carbon-13 Labeling in Aspartic Acid Derivatives for Research

Carbon-13 (¹³C) is a preferred stable isotope for metabolic research. studysmarter.co.uk It is non-radioactive and naturally occurs at a low abundance (about 1.1%), which means that introducing ¹³C-labeled compounds results in a clear and detectable signal against the natural background. technologynetworks.com When a ¹³C-labeled molecule like aspartic acid is introduced into a biological system, its carbon backbone can be traced as it is broken down and incorporated into new molecules. nih.gov

Aspartic acid is a non-essential amino acid that plays a central role in cellular metabolism. It is a key intermediate in several major pathways, including the tricarboxylic acid (TCA) cycle, which is fundamental for cellular energy production. nih.gov By using ¹³C-labeled aspartate, researchers can track how its carbon atoms are distributed among other metabolites, such as glutamate (B1630785) and lactate (B86563). nih.gov This provides critical information on the activity of the TCA cycle and related pathways. nih.govnih.gov For instance, the labeling pattern in metabolites derived from ¹³C-aspartate can reveal the relative contributions of different metabolic pathways and how they might be altered in different cell types or under pathological conditions. nih.govnih.gov

Role of N-alpha-Carbobenzyloxy (CBZ) Protection in Research Applications

In the synthesis of complex organic molecules like labeled amino acids for research, it is often necessary to temporarily block or "protect" certain reactive functional groups to prevent them from participating in unwanted side reactions. The N-alpha-Carbobenzyloxy group, commonly abbreviated as Cbz or Z, is a well-established protecting group for the amine functional group in amino acids. total-synthesis.combachem.com

Introduced by Leonidas Zervas in the 1930s, the Cbz group played a pivotal role in advancing the field of controlled peptide synthesis. total-synthesis.com It is typically attached to the nitrogen of an amino acid by reacting it with benzyl (B1604629) chloroformate. total-synthesis.comspectrumchemical.com This forms a carbamate, which is stable under a variety of reaction conditions but can be removed cleanly when desired, most commonly through hydrogenolysis. total-synthesis.com The use of the Cbz group allows chemists to precisely control chemical reactions, ensuring that modifications or couplings occur at other desired locations on the amino acid molecule. This control is crucial when preparing specifically designed research tools like isotopically labeled amino acids. nih.govnumberanalytics.com

Contextualizing L-Aspartic Acid-N-alpha-CBZ (13C4) within Research Paradigms

L-Aspartic Acid-N-alpha-CBZ (¹³C₄) is a specialized chemical reagent designed for advanced biochemical research. It represents the convergence of the principles discussed above: it is a derivative of the amino acid L-aspartic acid, it is isotopically labeled with four Carbon-13 atoms, and its alpha-amino group is protected by a Cbz group. isotope.com

The uniform labeling with four ¹³C atoms (¹³C₄) makes it a powerful tracer for metabolic flux analysis. nih.govmedchemexpress.com When this compound (after deprotection of the Cbz group) is introduced to cells or tissues, the heavy carbon atoms can be tracked by mass spectrometry or NMR as they are incorporated into various downstream metabolites. nih.govisotope.com This allows for detailed quantitative studies of metabolic pathways involving aspartate. The N-alpha-CBZ protecting group is a feature of its chemical synthesis, ensuring the specific structure of the labeled amino acid is achieved. Before use in most biological experiments, this protecting group would typically be removed to yield L-Aspartic acid (¹³C₄), ready to participate in metabolic processes as a tracer. This compound is particularly valuable in fields like proteomics and biomolecular NMR, where precise structural and metabolic information is required. isotope.comwikipedia.org

Data Tables

Table 1: Properties of L-Aspartic Acid-N-alpha-CBZ (¹³C₄, 97-99%)

Property Value Reference
Molecular Formula HOOCCH₂CH(NH-CBZ)COOH isotope.com
Molecular Weight 271.12 isotope.com
Labeled CAS Number 2483735-77-7 isotope.com
Unlabeled CAS Number 1152-61-0 isotope.com
Isotopic Enrichment ¹³C, 97-99% isotope.com

| Primary Applications | Biomolecular NMR, Proteomics | isotope.com |

Table 2: Compound Names Mentioned in this Article

Compound Name Abbreviation/Synonym
L-Aspartic Acid Aspartate
L-Aspartic Acid-N-alpha-CBZ (¹³C₄) -
Carbon-13 ¹³C
Nitrogen-15 ¹⁵N
Deuterium ²H, Heavy Hydrogen
Glutamate -
Lactate -
N-alpha-Carbobenzyloxy Cbz, Z

Properties

Molecular Weight

271.12

Purity

98%

Origin of Product

United States

Advanced Synthetic Methodologies for L Aspartic Acid N Alpha Cbz 13c4

Strategies for Carbon-13 Incorporation into Aspartic Acid Scaffolds

The introduction of carbon-13 isotopes into the aspartic acid framework can be achieved through two primary routes: enzymatic synthesis, which offers exceptional stereospecificity, and chemical synthesis, which provides versatility in positional isotopic enrichment.

Enzymatic Routes for Stereospecific Labeling

Enzymatic synthesis provides a highly efficient and stereospecific pathway to labeled L-aspartic acid. A notable method involves a two-enzyme system to produce L-[4-¹³C]aspartic acid. nih.gov This process utilizes phosphoenolpyruvate (B93156) (PEP) carboxylase to catalyze the reaction between phosphoenolpyruvate and sodium bicarbonate (NaH¹³CO₃), yielding ¹³C-labeled oxaloacetic acid. Subsequently, glutamic-oxaloacetic transaminase facilitates the conversion of the labeled oxaloacetate to L-[4-¹³C]aspartic acid. nih.gov This enzymatic approach ensures the production of the desired L-enantiomer, which is crucial for biological studies. wikipedia.org

Another key enzyme in aspartate metabolism is L-aspartate ammonia-lyase, which catalyzes the amination of fumarate (B1241708) to produce L-aspartate and is used in the industrial production of aspartic acid. wikipedia.orggoogle.com This enzyme could theoretically be used with a ¹³C₄-labeled fumarate precursor to synthesize L-aspartic acid-¹³C₄. The stereospecificity of these enzymes is a significant advantage, eliminating the need for chiral separation of enantiomers, which is often a necessary step in chemical synthesis. wikipedia.org

The biosynthesis of aspartate in organisms often involves the transamination of oxaloacetate, a reaction catalyzed by aminotransferase enzymes. wikipedia.orgfrontiersin.org By supplying ¹³C-labeled precursors that feed into the tricarboxylic acid (TCA) cycle to produce labeled oxaloacetate, cells can then synthesize ¹³C-labeled aspartate. This metabolic labeling approach is fundamental in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). acs.org

Chemical Synthesis Approaches for Positional Isotopic Enrichment

Chemical synthesis offers greater flexibility in the placement of isotopic labels within the aspartic acid molecule. A common starting point for the synthesis of racemic aspartic acid is the reaction of diethyl sodium phthalimidomalonate with a suitable electrophile. wikipedia.org To synthesize L-ASPARTIC ACID (13C4), a ¹³C₄-labeled starting material would be required.

More advanced and versatile methods for introducing ¹³C labels have been developed. For instance, palladium-catalyzed C(sp³)–H functionalization has emerged as a powerful tool for the synthesis of ¹³C methyl-labeled amino acids. nih.govrsc.org While this specific example focuses on methyl groups, the underlying principles of transition-metal-catalyzed C-H activation could be adapted for the introduction of ¹³C at other positions.

The synthesis of fully labeled L-aspartic acid-¹³C₄ has been reported, often starting from commercially available ¹³C-labeled precursors. sigmaaldrich.com These syntheses can be complex and require multiple steps, but they provide access to material with high isotopic purity. sigmaaldrich.comsigmaaldrich.com

N-alpha-CBZ Protection: Methodologies and Deprotection in Research Contexts

The protection of the alpha-amino group of aspartic acid is essential to prevent unwanted side reactions during subsequent synthetic steps, such as peptide coupling. The benzyloxycarbonyl (CBZ or Z) group is a widely used protecting group in organic synthesis and peptide chemistry due to its stability under various conditions and its susceptibility to specific deprotection methods. ijacskros.comtotal-synthesis.com

Selective Derivatization Techniques for CBZ Group Introduction

The most common method for introducing the CBZ group is the treatment of the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. ijacskros.comtotal-synthesis.com This reaction, often performed as a Schotten-Baumann reaction, involves the nucleophilic attack of the amino group on the carbonyl carbon of Cbz-Cl, with a base such as sodium carbonate or sodium hydroxide (B78521) neutralizing the liberated hydrochloric acid. total-synthesis.comjchps.com

For L-aspartic acid, the presence of two carboxylic acid groups requires careful control of the reaction conditions to achieve selective N-alpha-protection without undesired side reactions. For instance, the synthesis of N-Cbz-L-aspartic acid β-methyl ester involves the initial esterification of the β-carboxylic acid, followed by the N-protection with Cbz-Cl and sodium carbonate in a dioxane/water mixture. jchps.com This highlights the importance of protecting other reactive functional groups to ensure the desired outcome.

Compatibility with Downstream Synthetic and Analytical Procedures

The CBZ group is known for its orthogonality to other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), making it a valuable tool in multi-step peptide synthesis. total-synthesis.comacs.orgpeptide.com It is generally stable to basic and mild acidic conditions. ijacskros.com

Deprotection of the CBZ group is typically achieved through catalytic hydrogenation, where hydrogen gas and a palladium catalyst (Pd/C) are used to cleave the benzyl-oxygen bond, releasing the free amine, carbon dioxide, and toluene. total-synthesis.comorganic-chemistry.org This method is clean and efficient. Alternative deprotection methods that avoid the use of flammable hydrogen gas have also been developed, such as transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) with Pd/C. researchgate.net Another approach involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of catalytic Pd-C in methanol. capes.gov.br More recently, a milder method using aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been reported, which offers good functional group tolerance. acs.org The choice of deprotection method depends on the presence of other sensitive functional groups in the molecule.

The CBZ group's stability and specific deprotection conditions make it compatible with a wide range of downstream applications, including solid-phase peptide synthesis (though less common than Fmoc and Boc) and various analytical techniques where a protected amine is required. peptide.com

Purification and Characterization Methodologies for Isotopic Purity (excluding basic compound identification)

Ensuring the high isotopic purity of L-ASPARTIC ACID-N-ALPHA-CBZ (13C4) is paramount for its intended applications. Beyond basic identification, specialized analytical techniques are employed to quantify the level of ¹³C incorporation and to verify the chemical and enantiomeric purity.

The isotopic enrichment of amino acids is commonly determined using mass spectrometry. nih.gov For ¹³C-labeled compounds, the mass spectrum will show a characteristic shift in the molecular ion peak corresponding to the number of incorporated ¹³C atoms. sigmaaldrich.com High-resolution mass spectrometry can provide precise mass measurements to confirm the elemental composition and isotopic distribution.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for characterizing isotopically labeled compounds. ¹³C NMR spectroscopy directly observes the ¹³C nuclei, and the resulting spectra can confirm the positions and extent of labeling. nih.gov The coupling patterns between adjacent ¹³C atoms (¹³C-¹³C coupling) can also provide valuable structural information.

The combination of these techniques allows for a comprehensive characterization of L-ASPARTIC ACID-N-ALPHA-CBZ (13C4), ensuring that the final product meets the stringent requirements for its use in advanced research applications.

Applications in Metabolic Flux Analysis Mfa and Pathway Elucidation

Design and Implementation of ¹³C-MFA Experiments Utilizing L-Aspartic Acid (¹³C₄)

In a typical ¹³C-MFA experiment, cells are cultured in a medium containing a ¹³C-labeled substrate. frontiersin.org As the cells metabolize the substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the pattern of ¹³C labeling in these metabolites, researchers can deduce the active metabolic pathways and their rates. creative-proteomics.comnih.gov While glucose and glutamine are common tracers, feeding cells with L-Aspartic acid (¹³C₄) provides a unique window into specific areas of central carbon metabolism.

L-Aspartic acid is directly linked to the Tricarboxylic Acid (TCA) cycle, a central hub of cellular metabolism, through its reversible transamination to oxaloacetate. fiveable.me When L-Aspartic acid (¹³C₄) is introduced to a biological system, its four labeled carbons can enter the TCA cycle as ¹³C₄-oxaloacetate. This allows for precise tracking of carbon atom transitions through the cycle.

The labeled oxaloacetate condenses with acetyl-CoA to form citrate (B86180). If the acetyl-CoA is unlabeled, the resulting citrate will carry a specific labeling pattern that reflects its origins. As this labeled citrate is further metabolized, the ¹³C atoms are distributed among other TCA cycle intermediates, including α-ketoglutarate, succinate, fumarate (B1241708), and malate. nih.gov Analyzing the specific mass shifts in these molecules provides a clear map of carbon flow and the relative activity of the TCA cycle. mdpi.comnih.gov This approach is particularly valuable for understanding how different fuel sources contribute to energy production and biosynthesis.

The TCA cycle is not a closed loop; its intermediates are constantly being withdrawn for biosynthetic processes (cataplerosis) and replenished from other pathways (anaplerosis). wikipedia.organnualreviews.org Maintaining this balance is critical for cellular homeostasis.

Anaplerosis: This is the process of replenishing TCA cycle intermediates. wikipedia.org Using L-Aspartic acid (¹³C₄) as a tracer is a direct method to quantify anaplerotic flux, as its conversion to oxaloacetate directly "fills up" the TCA cycle. fiveable.me The rate of appearance of ¹³C₄-labeled intermediates in the cycle is a direct measure of this specific anaplerotic route.

Cataplerosis: This involves the exit of intermediates from the TCA cycle to serve as precursors for synthesizing molecules like other amino acids, glucose (in gluconeogenesis), and pyrimidine (B1678525) nucleotides. nih.govresearchgate.net By tracing the ¹³C₄ label from aspartate, through the TCA cycle, and into these end-products, researchers can quantify the rates of cataplerotic pathways. For example, the appearance of ¹³C-labeled pyrimidines following administration of L-Aspartic acid (¹³C₄) would quantify the flux from the TCA cycle toward nucleotide biosynthesis. nih.gov

Quantitative Analysis of Intracellular Metabolic Fluxes with ¹³C-Labeled Aspartic Acid Derivatives

The quantitative power of ¹³C-MFA comes from integrating experimental labeling data with comprehensive mathematical models of metabolism. nih.gov

After incubating a biological system with L-Aspartic acid (¹³C₄), intracellular metabolites are extracted and analyzed, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov MS analysis measures the mass isotopomer distribution (MID) for each metabolite, which is the relative abundance of molecules with different numbers of ¹³C atoms (e.g., M+0 for unlabeled, M+1 for one ¹³C, M+2 for two, etc.). youtube.com

For example, tracing L-Aspartic acid (¹³C₄) would yield distinct MIDs in key metabolic hubs. The table below illustrates a hypothetical labeling pattern in downstream metabolites, which provides the raw data for flux calculations.

MetabolitePrecursor(s)Expected Primary IsotopologuePathway Indicated
OxaloacetateL-AspartateM+4Transamination
MalateOxaloacetateM+4TCA Cycle
FumarateMalateM+4TCA Cycle
Glutamate (B1630785)α-KetoglutarateM+2TCA Cycle & Transamination
UMP (a pyrimidine)Aspartate Carbon BackboneM+3Pyrimidine Biosynthesis nih.gov

This table shows simplified, expected labeling patterns from an L-Aspartic acid (¹³C₄) tracer, assuming other inputs like Acetyl-CoA are unlabeled. The actual MIDs would be more complex distributions used in modeling.

The measured MIDs serve as inputs for computational flux analysis. nih.govnih.gov A mathematical model is constructed that includes all relevant biochemical reactions and the specific carbon atom transitions for each reaction. numberanalytics.com Computational algorithms, often based on least-squares regression, then systematically test different combinations of flux values. The goal is to find the unique set of fluxes that best predicts the experimentally measured MIDs. creative-proteomics.comnumberanalytics.com This process allows for the calculation of absolute rates for dozens of metabolic reactions simultaneously, providing a detailed, quantitative snapshot of cellular metabolism. vanderbilt.edu

Research Applications in Specific Biological Systems

The analysis of aspartate labeling and metabolism is crucial in various research areas, from cancer to immunology. While direct feeding of L-Aspartic acid (¹³C₄) is a specialized approach, many studies use tracers like ¹³C-glucose or ¹³C-glutamine and then analyze the resulting labeling pattern in aspartate and its derivatives to infer pathway activity.

Recent studies have highlighted the importance of aspartate availability for cell proliferation, particularly in cancer. In some cancer cells, limitations in aspartate biosynthesis can restrict growth, making the pathways that produce it potential therapeutic targets. nih.gov In immunology, the metabolism of activated T cells has been shown to rely heavily on glutamine to produce aspartate for nucleotide synthesis, a process essential for their rapid proliferation. nih.gov In human liver tissue, isotope tracing has been used to map out the complex network of pathways, including those involving aspartate for urea (B33335) synthesis and gluconeogenesis. nih.gov

The table below summarizes findings from a study using ¹³C-glutamine to trace its conversion to aspartate in different types of T cells, illustrating how such data reveals metabolic phenotypes.

Cell Type & ConditionMetabolite MeasuredKey FindingReference
Naïve T (Tn) cells, in vivo¹³C-Aspartate (from ¹³C-Glutamine)Low conversion of glutamine to aspartate. nih.gov
Effector T (Teff) cells, in vivo¹³C-Aspartate (from ¹³C-Glutamine)High conversion of glutamine to aspartate, with ~15% of the aspartate pool labeled M+4. nih.gov
Effector T (Teff) cells, in vivo¹³C-UMP (from ¹³C-Glutamine)Approximately 30% of the UMP pool was labeled M+3, indicating significant flux of glutamine-derived aspartate into pyrimidine synthesis. nih.gov

This table presents selected data showing how isotopic labeling of aspartate and its downstream products reveals metabolic reprogramming during T cell activation.

By providing a direct and quantifiable entry point into the TCA cycle and related biosynthetic pathways, L-Aspartic acid (¹³C₄) stands as a valuable tool for dissecting the complex metabolic networks that underpin cellular function in health and disease.

Investigation of Metabolic Reprogramming in Cellular Models

Metabolic reprogramming is a hallmark of various diseases, and ¹³C-MFA is a key technology for its investigation. nih.gov Studies in cellular models of disease utilize stable isotopes to uncover how nutrient utilization is rewired. For instance, in neuronal models of familial amyotrophic lateral sclerosis (fALS), researchers have used ¹³C-labeled glucose to trace its metabolism. nih.gov

These investigations revealed a significant pathogenic metabolic reprogramming. Neurons expressing fALS genes showed reduced lactate (B86563) production and a corresponding increase in the entry of glucose-derived pyruvate (B1213749) into the TCA cycle. This was evidenced by the enhanced labeling of TCA cycle intermediates and the amino acids derived from them, such as aspartate and glutamate. nih.gov The observation of higher than expected labeling in aspartate pointed to specific alterations in mitochondrial function and anaplerotic pathways. nih.gov In such studies, a labeled standard like L-Aspartic Acid-N-Alpha-CBZ (13C4) is essential for calibrating measurements and ensuring the accurate quantification of the ¹³C-labeled aspartate produced by the cells.

Table 1: Key Metabolic Changes in fALS Neuronal Models

Metabolic Pathway Observation Implication
Glycolysis Reduced production of lactate from glucose. nih.gov Less reliance on aerobic glycolysis for ATP production.
TCA Cycle Enhanced labeling of intermediates (citrate, fumarate, malate). nih.gov Increased influx of pyruvate into the TCA cycle.
Amino Acid Synthesis Increased labeling of TCA-derived amino acids (aspartate, glutamate). nih.gov Rewiring of intermediary metabolism to compensate for subtle mitochondrial alterations. nih.gov

| Mitochondrial Respiration | ATP/ADP ratio, redox status, and respiration remained normal. nih.gov | Suggests a compensatory metabolic shift rather than gross mitochondrial failure. nih.gov |

Studies of Plant Metabolic Pathways and Amino Acid Biosynthesis

In plants, the aspartic acid metabolic pathway is fundamental, serving as the origin for several essential amino acids including lysine (B10760008), threonine, methionine, and isoleucine. nih.govnih.gov Understanding the regulation and flux through this pathway is of significant interest for improving the nutritional value of crops, which are often deficient in one or more of these amino acids. nih.gov

Stable isotope tracing is a powerful tool for elucidating these complex, compartmentalized pathways. By supplying a labeled precursor, researchers can follow its metabolic fate. For example, studies on the pea aphid, an insect that feeds on plant phloem, have used stable isotope-labeled aspartic acid to trace its metabolism. nih.gov These experiments showed that dietary aspartic acid is not directly used by the aphid's symbiotic bacteria for essential amino acid synthesis but is first catabolized and then re-synthesized by the aphid's own enzymes. nih.gov This highlights the intricate processing of amino acids within the plant-herbivore system. The use of ¹³C-labeled aspartic acid, quantified using appropriate standards, is crucial for mapping these nutrient flows and understanding pathway regulation. nih.govnih.gov

Table 2: The Aspartic Acid Metabolic Pathway in Plants

Precursor Key Enzymes Products Significance
L-Aspartic Acid Aspartate Kinase Aspartyl-β-phosphate The committed step, highly regulated. nih.govnih.gov
Aspartate Semialdehyde Dihydrodipicolinate Synthase Dihydrodipicolinate Branch point leading to Lysine synthesis. nih.gov
Aspartate Semialdehyde Homoserine Dehydrogenase Homoserine Branch point leading to Threonine, Isoleucine, and Methionine synthesis. nih.govnih.gov

| L-Aspartic Acid | Asparagine Synthetase | L-Asparagine | A competing pathway for nitrogen transport and storage. nih.gov |

Microbial Metabolism and Biocatalysis Research

Metabolic flux analysis is a cornerstone of metabolic engineering and biotechnology, particularly in microbial systems. creative-proteomics.comnih.gov Researchers use ¹³C-MFA to obtain a detailed, quantitative map of cellular metabolism, which is essential for rationally designing microbes for the enhanced production of biofuels, pharmaceuticals, and other valuable chemicals. creative-proteomics.comresearchgate.net

The standard protocol involves growing microbes like Escherichia coli on a ¹³C-labeled substrate, most commonly glucose. nih.govresearchgate.net After the cells reach a metabolic and isotopic steady state, cell protein is harvested and hydrolyzed into individual amino acids. The labeling patterns of these proteinogenic amino acids, including aspartate, are then precisely measured using GC-MS or NMR. nih.govresearchgate.net Because the biosynthetic pathway of each amino acid is known, its specific labeling pattern provides rich information about the fluxes through the central metabolic pathways from which it was derived. nih.gov For example, the labeling in aspartate reflects the activity of the TCA cycle. The accurate quantification needed for these calculations relies on analytical standards, including isotopically labeled amino acids. medchemexpress.commedchemexpress.com

Table 3: General Protocol for ¹³C-MFA in Microbes

Step Description Key Considerations
1. Labeling Experiment Cultivate microbes in a defined medium with a ¹³C-labeled substrate (e.g., [1-¹³C]glucose or [U-¹³C]glucose). nih.gov Achieve metabolic and isotopic steady state.
2. Sample Processing Harvest biomass, hydrolyze total protein into constituent amino acids. nih.gov Prevent isotopic contamination or fractionation.
3. Analytical Measurement Measure the mass isotopomer distribution of derivatized amino acids using GC-MS or NMR. nih.govnih.gov Use of labeled internal standards for accurate quantification.

| 4. Flux Calculation | Input labeling data into a computational model of the organism's metabolic network. | The model calculates the best-fit flux distribution that explains the observed labeling patterns. nih.gov |

Utilization in Biomolecular Nuclear Magnetic Resonance Nmr Spectroscopy

Structural Probing of Proteins and Peptides with ¹³C₄-Labeled Aspartic Acid Residues.

The precise placement of ¹³C labels within the aspartic acid side chain and backbone allows for targeted structural analysis of proteins and peptides. This labeling strategy is particularly effective in simplifying complex NMR spectra and providing unambiguous distance and dihedral angle restraints, which are essential for accurate structure determination.

A fundamental step in any protein NMR study is the sequential assignment of resonances to specific amino acid residues in the protein sequence. The use of selectively ¹³C-labeled amino acids, including aspartic acid, greatly facilitates this process. By incorporating ¹³C₄-aspartic acid, researchers can use a suite of heteronuclear correlation experiments, such as HNCA, HN(CO)CA, and HNCACB, to link the backbone amide proton and nitrogen of one residue to the alpha and beta carbons of the preceding residue. The unique chemical shifts of the four labeled carbons in the aspartic acid residue serve as a distinct signature, simplifying the process of tracing the polypeptide chain and reducing spectral overlap, a common challenge in larger proteins.

Amino acid selective isotope labeling is a critical technique, particularly for larger proteins, as it provides a robust foundation for unambiguous resonance assignments. Different isotope-labeled versions of a protein, in conjunction with specific experiments, are required to establish the sequential connectivity between adjacent amino acid residues. In situations with significant spectral overlap, identifying spin systems corresponding to specific amino acid types is highly beneficial.

Experiment TypeInformation GainedTypical Distance Range
¹³C-¹³C PDSD/DARR Through-space correlations between ¹³C nucleiUp to ~8 Å
¹³C-¹⁹F REDOR Site-specific distances to a fluorine probeUp to ~10-15 Å
3D ¹³C-¹³C-¹³C Correlation Reduces ambiguity and provides more long-range distancesVaries

Investigating Protein Dynamics and Conformational Changes

Proteins are not static entities; their functions are often intrinsically linked to their dynamic nature. Isotopic labeling with compounds like L-aspartic acid-N-alpha-CBZ (¹³C₄) provides a powerful means to study these motions across a wide range of timescales.

In solution, the dynamics of a protein can be probed by measuring the relaxation properties of the ¹³C nuclei in the labeled aspartic acid residues. Parameters such as the longitudinal (T₁) and transverse (T₂) relaxation times, as well as the heteronuclear Nuclear Overhauser Effect (NOE), are sensitive to molecular motions on the picosecond to nanosecond timescale. By analyzing these relaxation data, researchers can identify regions of the protein that are flexible or rigid, providing insights into conformational changes that may occur upon ligand binding or protein-protein interaction. For instance, a change in the T₂ relaxation time of an aspartic acid residue in the active site of an enzyme upon substrate binding can indicate a functionally important conformational change.

For proteins that are not amenable to solution NMR studies, such as large membrane proteins or amyloid fibrils, solid-state NMR (ssNMR) is a powerful alternative. Incorporating ¹³C₄-labeled aspartic acid into these systems significantly enhances the feasibility and quality of ssNMR experiments. Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions that would otherwise lead to broad, uninformative spectra. The selective labeling of aspartic acid residues helps to reduce spectral crowding and allows for the application of experiments similar to those used in solution NMR to determine structure and dynamics. This approach has been instrumental in elucidating the structure of membrane-embedded channels and the misfolded protein aggregates associated with various diseases.

NMR TechniqueSystem TypeKey Information Obtained
Solution-State NMR Soluble proteins and peptidesStructure, dynamics (ps-ns), conformational changes
Solid-State NMR (ssNMR) Membrane proteins, amyloid fibrils, large aggregatesStructure, dynamics, orientation in membranes

Ligand-Binding Studies and Protein-Protein Interactions using Isotopic Labeling.

Understanding how proteins interact with other molecules is fundamental to biology. Isotopic labeling with ¹³C₄-aspartic acid provides a sensitive method for mapping these interaction surfaces. When a ligand binds to a protein, or when two proteins form a complex, the chemical environment of the amino acid residues at the interface is altered. These changes can be detected as perturbations in the chemical shifts of the involved nuclei.

By recording NMR spectra of a ¹³C-labeled protein in the presence and absence of a binding partner, researchers

Chemical Shift Perturbation Analyses

Chemical Shift Perturbation (CSP), also known as chemical shift mapping, is a widely used NMR technique to identify the binding interface between a protein and its ligand, be it a small molecule, another protein, or a nucleic acid. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment. Upon the binding of a ligand, changes in the conformation and electronic distribution around the nuclei at the binding site lead to alterations in their chemical shifts. By monitoring these changes, researchers can map the binding site on the protein surface.

The use of L-ASPARTIC ACID-N-ALPHA-CBZ (13C4) to introduce ¹³C-labeled aspartate residues into a protein of interest significantly enhances the power of CSP analyses. While ¹H-¹⁵N HSQC spectra are most commonly used for CSP studies, the observation of ¹³C chemical shifts provides complementary and often more detailed information. The chemical shifts of ¹³Cα and ¹³Cβ carbons are particularly sensitive to through-bond effects, which can be altered by changes in the protein's secondary structure upon ligand binding. researchgate.net

In a typical CSP experiment involving a ¹³C-labeled protein, a series of NMR spectra, most commonly ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectra, are recorded for the protein in the absence and presence of increasing concentrations of the ligand. The ¹H-¹³C HSQC spectrum displays a peak for each proton directly bonded to a ¹³C atom, providing a unique fingerprint of the labeled residues. As the ligand is titrated, the peaks corresponding to the aspartate residues involved in the binding interaction will exhibit a progressive shift in their positions.

The magnitude of the chemical shift perturbation for a given residue is a direct indicator of its proximity to the binding site. By analyzing the weighted average of the ¹H and ¹³C chemical shift changes, a quantitative measure of the perturbation can be obtained for each aspartate residue. Plotting these perturbations against the residue number allows for the precise identification of the binding interface.

Table 1: Representative Chemical Shift Perturbation Data for a ¹³C-Labeled Aspartate Residue Upon Ligand Binding

Ligand Concentration (µM)¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Combined Chemical Shift Perturbation (ppm)
08.2554.30.000
508.2854.40.058
1008.3254.50.117
2008.3854.60.200
5008.4554.80.308

Note: The combined chemical shift perturbation is often calculated using a weighted formula, such as: Δδ = [(ΔδH)² + (α * ΔδC)²]¹/², where ΔδH and ΔδC are the changes in the proton and carbon chemical shifts, respectively, and α is a scaling factor to account for the different chemical shift ranges of the two nuclei.

Isotope-Filtered and Isotope-Edited NMR Experiments

Isotope-filtered and isotope-edited NMR experiments are sophisticated techniques that allow for the selective observation of signals originating from specific isotopically labeled parts of a biomolecular complex. These methods are particularly powerful for studying protein-ligand and protein-protein interactions, as they can filter out the signals from the unlabeled partner, simplifying the resulting spectra and providing unambiguous information about the labeled component.

The incorporation of L-ASPARTIC ACID-N-ALPHA-CBZ (13C4) into a protein enables the use of ¹³C-filtered and ¹³C-edited Nuclear Overhauser Effect Spectroscopy (NOESY) experiments. The NOESY experiment detects protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure determination.

In a ¹³C-isotope-filtered NOESY experiment, a complex is formed between a ¹³C-labeled protein (containing the ¹³C-Asp residues) and an unlabeled ligand. The pulse sequence is designed to eliminate signals from protons attached to ¹³C atoms. Consequently, the resulting spectrum only shows NOEs between protons of the unlabeled ligand. This is invaluable for determining the conformation of the ligand when bound to the protein.

Conversely, in a ¹³C-isotope-edited NOESY experiment, the pulse sequence is designed to exclusively select for signals from protons attached to ¹³C atoms. nih.gov This means that only NOEs involving the protons of the ¹³C-labeled aspartate residues in the protein will be observed. This allows for the unambiguous identification of intramolecular NOEs within the labeled protein in the presence of the ligand, as well as intermolecular NOEs between the labeled aspartate residues and the unlabeled ligand. These intermolecular NOEs are direct evidence of the binding interface and provide precise distance information for structural modeling of the complex.

For example, in a study of a protein-protein interaction, one protein partner can be uniformly ¹³C-labeled (or selectively with ¹³C-Asp), while the other remains unlabeled. An isotope-edited NOESY experiment would then exclusively show NOEs between protons on the labeled protein, and more importantly, intermolecular NOEs between the labeled protein and the unlabeled partner, directly revealing the contact points between the two molecules. nih.govnih.gov

Table 2: Illustrative NOE Contacts from a ¹³C-Edited NOESY Experiment for a Protein-Ligand Complex

Labeled Protein Residue (¹³C-Asp)Proton on Labeled ResidueProton on Unlabeled LigandNOE Intensity
Asp-52Ligand-H4Strong
Asp-52Ligand-H5Medium
Asp-87Ligand-H9Medium
Asp-87Ligand-H10Weak

Note: The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing a sensitive measure of their proximity.

The strategic use of L-ASPARTIC ACID-N-ALPHA-CBZ (13C4) in conjunction with these advanced NMR techniques provides a powerful approach to dissect the intricacies of biomolecular interactions, offering detailed insights into the structural basis of biological function.

Applications in Protein Synthesis and Proteomics Research

Isotopic Labeling for Quantitative Proteomics (e.g., SILAC)

Incorporation of L-ASPARTIC ACID-N-ALPHA-CBZ (13C4) into Cultured Cells

A crucial distinction must be made regarding the application of L-ASPARTIC ACID-N-ALPHA-CBZ (13C4). Due to the N-alpha-CBZ protecting group, this compound is not incorporated into proteins within cultured cells in the way that standard amino acids are in techniques like SILAC. spectrumchemical.comtotal-synthesis.comnih.gov The cellular protein synthesis machinery, specifically the aminoacyl-tRNA synthetases, requires a free amine group to attach the amino acid to its corresponding transfer RNA (tRNA) for subsequent delivery to the ribosome. The CBZ group blocks this necessary chemical feature. total-synthesis.com

Therefore, any application of L-ASPARTIC ACID-N-ALPHA-CBZ (13C4) in the context of cellular proteomics does not involve its direct feeding to and metabolic uptake by live cells for protein synthesis. Its utility is realized through in vitro (in a test tube) applications, primarily in the synthesis of internal standards for calibration.

Absolute Quantification of Peptides and Proteins

The primary application of L-ASPARTIC ACID-N-ALPHA-CBZ (13C4) in quantitative proteomics is in the synthesis of stable isotope-labeled peptides, which are then used as internal standards for absolute quantification (AQUA). nih.gov In this approach, a synthetic peptide that is identical in sequence to a target peptide from a protein of interest is created. This synthetic peptide, however, contains one or more heavy isotopes, such as the 13C atoms in L-ASPARTIC ACID-N-ALPHA-CBZ (13C4). innovagen.comnih.gov

A known quantity of this heavy peptide standard is spiked into a biological sample. nih.gov During mass spectrometry analysis, the heavy standard is chemically identical to its natural, "light" counterpart in the sample, and thus they behave identically during ionization and fragmentation. However, they are distinguishable by their mass difference. youtube.com By comparing the signal intensity of the heavy labeled peptide to the signal of the endogenous light peptide, the precise, absolute amount of the target protein in the original sample can be determined. nih.govyoutube.com

Table 1: Mass Shift due to L-ASPARTIC ACID-N-ALPHA-CBZ (13C4) in a Peptide Standard

PropertyValueDescription
Isotopic Label13CThe stable isotope used for labeling.
Number of Labeled Carbons4All four carbon atoms in the aspartic acid moiety are replaced with 13C.
Mass of 12C~12.000 DaThe mass of a standard carbon atom.
Mass of 13C~13.003 DaThe mass of the heavy carbon isotope.
Resulting Mass Increase ~4 Da The total mass increase in the peptide for each incorporated L-Aspartic Acid (13C4) residue.

This table illustrates the fundamental principle of how the isotopic labeling of L-Aspartic Acid with four 13C atoms creates a predictable mass shift, enabling its use as an internal standard in mass spectrometry.

Elucidation of Protein Turnover and Degradation Kinetics

Understanding the rates at which proteins are synthesized and degraded—a concept known as protein turnover—is critical for comprehending cellular dynamics. ijacskros.com Studies of protein turnover often rely on metabolic labeling, where cells are grown in media containing isotopically labeled amino acids. Over time, these heavy amino acids are incorporated into newly synthesized proteins. By tracking the rate of incorporation of the heavy label and the disappearance of the light, unlabeled proteins, researchers can calculate the turnover rates for thousands of proteins simultaneously. ijacskros.com

While L-ASPARTIC ACID-N-ALPHA-CBZ (13C4) itself cannot be used for these in vivo metabolic labeling experiments due to its protecting group, the principle is demonstrated with unprotected labeled amino acids like L-Aspartic acid (13C4, 15N). isotope.comisotope.com In a typical experiment, researchers would switch the cell culture medium to one containing the labeled amino acid and collect samples at various time points. The proteome is then digested into peptides, and the ratio of heavy to light peptides is measured by mass spectrometry.

Table 2: Hypothetical Data from a Protein Turnover Experiment Using a Labeled Amino Acid

ProteinTime Point (hours)% Heavy LabeledCalculated Half-life (hours)
Protein A628%12
Protein A1250%12
Protein A2475%12
Protein B610%36
Protein B1220%36
Protein B2435%36

This table provides a simplified example of how tracking the incorporation of a heavy labeled amino acid over time allows for the calculation of the half-life of different proteins, revealing their individual turnover kinetics.

Investigating Post-Translational Modifications using Labeled Precursors

Post-translational modifications (PTMs) are chemical alterations to proteins that occur after their synthesis and are crucial for regulating protein function, localization, and signaling. sigmaaldrich.com The study of PTMs often involves determining the specific site of modification and the stoichiometry (the proportion of a protein that is modified at any given time).

Isotopically labeled compounds are powerful tools in this area of research. While L-ASPARTIC ACID-N-ALPHA-CBZ (13C4) is not a direct precursor for PTMs in living cells, it can be used to synthesize labeled peptides that serve as substrates for the enzymes responsible for PTMs in in vitro assays. For example, a synthetic peptide containing L-Aspartic Acid (13C4) could be used to study enzymes that modify aspartic acid residues, such as methyltransferases or isomerases. By incubating the heavy peptide with the enzyme and analyzing the products by mass spectrometry, researchers can characterize the enzyme's activity and specificity.

Furthermore, in a broader context, unprotected labeled amino acids are used in metabolic labeling experiments to track how PTMs change under different cellular conditions. digitellinc.com For instance, by comparing the abundance of a heavy-labeled phosphopeptide versus its non-phosphorylated counterpart, scientists can quantify changes in phosphorylation levels in response to a specific stimulus.

Mechanistic Investigations and Enzymatic Studies

Tracing Reaction Mechanisms in Enzyme Catalysis

The use of stable isotope-labeled substrates like L-ASPARTIC ACID-N-ALPHA-CBZ (13C4) is central to elucidating the intricate step-by-step processes of enzyme-catalyzed reactions. By introducing this labeled compound as a substrate, scientists can employ techniques such as NMR spectroscopy and mass spectrometry to monitor the transformation of the molecule within an enzyme's active site. The ¹³C nuclei serve as reporters, providing signals that can reveal the formation and cleavage of chemical bonds in real-time.

For instance, in the study of kinases that act on aspartic acid, such as aspartokinase, the labeled compound can help map the binding and catalytic events. Aspartokinase catalyzes the phosphorylation of the β-carboxyl group of aspartate, the first committed step in the biosynthetic pathway for several essential amino acids. nih.gov By using L-ASPARTIC ACID-N-ALPHA-CBZ (13C4), researchers can track the specific carbon atoms and confirm which carboxyl group is phosphorylated. The N-alpha-Cbz group ensures that the alpha-amino group does not interfere with the reaction, allowing for a focused investigation of the chemistry occurring at the carboxyl groups.

Detailed structural studies of enzyme-substrate complexes, often aided by NMR, can pinpoint the interactions between the labeled substrate and active site residues. Research on aspartokinase from Methanococcus jannaschii has identified the precise amino acid residues responsible for binding L-aspartic acid. nih.gov

Probing Stereospecificity and Regioselectivity in Biochemical Reactions

Enzymes are known for their high degree of stereospecificity (acting on only one stereoisomer of a substrate) and regioselectivity (acting on a specific part of a molecule). L-ASPARTIC ACID-N-ALPHA-CBZ (13C4) is an ideal tool for confirming and quantifying these properties. Since the labeled compound is synthesized as the L-isomer, it can be used to verify that an enzyme exclusively processes this form.

A relevant example is the action of aspartate ammonia (B1221849) lyase (AspB), which catalyzes the reversible deamination of L-aspartic acid to fumarate (B1241708) and ammonia. Studies on AspB from Bacillus sp. YM55-1 have shown that the enzyme is highly specific for L-aspartic acid and does not process D-aspartic acid. nih.gov By using the ¹³C-labeled L-aspartic acid derivative, researchers could follow the reaction using mass spectrometry to see the labeled product appear, while a corresponding D-aspartic acid labeled substrate would show no turnover. This provides definitive evidence of the enzyme's stereospecificity.

Furthermore, the enzyme demonstrates excellent enantioselectivity in the reverse reaction—the addition of various nucleophiles to fumarate to produce N-substituted aspartic acids. nih.gov The products formed were shown to have an enantiomeric excess (ee) of over 97%. nih.gov

Studies of Aspartic Acid as a Precursor in Biosynthetic Pathways

L-aspartic acid is a fundamental building block for a wide range of essential biomolecules, including other amino acids (lysine, methionine, threonine), purines, and pyrimidines. Stable isotope-labeled compounds like L-ASPARTIC ACID-N-ALPHA-CBZ (13C4) are crucial for metabolic flux analysis, which quantifies the flow of metabolites through a biochemical network. medchemexpress.commedchemexpress.com

When introduced into a cell culture or organism, the ¹³C-labeled aspartic acid (after removal of the Cbz group by cellular enzymes or synthetic deprotection) enters the metabolic pool. As it is converted into various downstream products, the ¹³C label is incorporated into these new molecules. By analyzing the isotopic enrichment of these metabolites using mass spectrometry or NMR, scientists can trace the fate of the aspartate carbon skeleton and determine the relative activity of different biosynthetic pathways. sigmaaldrich.com

The aspartate biosynthetic pathway, which is essential in microorganisms and plants, serves as a prime example. nih.gov The initial step is the conversion of aspartate to β-aspartyl-phosphate by aspartokinase. nih.gov By supplying L-ASPARTIC ACID-N-ALPHA-CBZ (13C4) as the initial precursor, researchers can follow the labeled carbons as they are incorporated into the final products of the pathway, such as lysine (B10760008) and threonine. This allows for a quantitative understanding of how the pathway is regulated and how it responds to different genetic or environmental conditions.

Advanced Analytical Methodologies for L Aspartic Acid N Alpha Cbz 13c4 and Its Metabolites

Mass Spectrometry-Based Techniques for Isotopomer Analysis

Mass spectrometry (MS) is a cornerstone technology for the analysis of isotopomers, which are molecules that differ only in their isotopic composition. youtube.com The increased mass of L-ASPARTIC ACID-N-ALPHA-CBZ (13C4) due to the four 13C atoms allows it to be distinguished from its naturally occurring 12C counterpart. youtube.com This mass difference is the fundamental principle enabling its use as a tracer in metabolic studies. youtube.com High-resolution mass spectrometry is particularly valuable as it can accurately measure the masses of peptides and computationally deduce information about the labeling in amino acids. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Amino Acids

Gas chromatography-mass spectrometry (GC-MS) is a well-established and sensitive technique for analyzing 13C-labeled amino acids. nih.gov To make amino acids suitable for GC analysis, they typically need to be chemically modified through a process called derivatization to increase their volatility. ucdavis.edu A common derivatization method involves converting them into N-acetyl methyl esters (NACME). ucdavis.edu Following derivatization, the sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with the column. The separated compounds then enter the mass spectrometer, which ionizes and fragments them. The resulting mass spectra allow for the identification and quantification of the labeled and unlabeled amino acid fragments. nih.gov

GC-MS has been instrumental in metabolic flux analysis, where it is used to track the labeling patterns of protein-bound amino acids. nih.gov However, a limitation of this approach is that some amino acids can be degraded during the necessary hydrolysis step to break down proteins. acs.org

Parameter Description Reference
Derivatization N-acetyl methyl esters (NACME) ucdavis.edu
Separation Agilent DB 35 column (60 m X 0.32 mm ID, 1.5 µm film thickness) ucdavis.edu
Detection Thermo Scientific Delta V Advantage isotope-ratio mass spectrometer ucdavis.edu
Application Analysis of 13C and 15N in amino acids ucdavis.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS, MRM-MS)

Liquid chromatography-mass spectrometry (LC-MS) offers a significant advantage over GC-MS for the analysis of non-volatile and thermally unstable compounds like L-ASPARTIC ACID-N-ALPHA-CBZ (13C4), as it does not require derivatization to increase volatility. nih.gov In LC-MS, the sample is dissolved in a liquid and separated by liquid chromatography before being introduced into the mass spectrometer.

For enhanced selectivity and sensitivity, tandem mass spectrometry (LC-MS/MS) is frequently employed. nih.gov In this technique, a specific ion (the precursor ion) corresponding to the analyte of interest is selected in the first mass spectrometer, fragmented, and then one or more of the resulting fragment ions (product ions) are detected in the second mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for the accurate quantification of analytes even in complex biological matrices like plasma or tissue extracts. nih.govsciex.com Isotope dilution LC-MS/MS, which uses a stable isotope-labeled version of the analyte as an internal standard, is considered a gold-standard method for achieving the highest accuracy and precision in quantitative amino acid analysis. nih.gov

Technique Description Advantages Reference
LC-MS Separates compounds in a liquid phase before mass analysis.Suitable for non-volatile and thermally labile compounds. nih.gov
LC-MS/MS Involves two stages of mass analysis for increased selectivity.High selectivity and sensitivity, reduces background noise. nih.gov
MRM-MS A targeted LC-MS/MS technique that monitors specific precursor-product ion transitions.Highly specific and sensitive for quantification in complex mixtures. nih.govsciex.comnih.gov
Isotope Dilution LC-MS/MS Uses a stable isotope-labeled internal standard for quantification.High accuracy and precision, corrects for matrix effects and instrument variability. nih.gov

A study on the quantitative determination of D-Asp, L-Asp, and N-methyl-D-aspartate in mouse brain tissues utilized a chiral separation method coupled with MRM tandem mass spectrometry. nih.gov This approach achieved low limits of detection and quantification, demonstrating its suitability for analyzing these metabolites in complex biological samples. nih.gov

Microfluidic Capillary Electrophoresis-Mass Spectrometry (CE-MS/MS)

Microfluidic Capillary Electrophoresis-Mass Spectrometry (CE-MS/MS) is a powerful analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. youtube.com CE is particularly well-suited for the analysis of charged molecules like amino acids and their metabolites. youtube.com The technique requires only a very small sample volume and can rapidly separate complex mixtures. youtube.com

In the context of isotope tracing, CE-MS/MS can be used to determine the incorporation of labeled atoms into various metabolites over time. For instance, a study on the photosynthetic pathway in tobacco leaves used in vivo 13CO2 labeling and CE-MS/MS to measure the turnover rates of sugar phosphates. nih.gov The optimized multiple reaction monitoring (MRM) method enabled the sensitive detection of these compounds, revealing rate-limiting steps in the metabolic pathway. nih.gov

Integration of Analytical Platforms for Comprehensive Isotope Tracing Data

To obtain a comprehensive understanding of the metabolic fate of L-ASPARTIC ACID-N-ALPHA-CBZ (13C4), it is often beneficial to integrate data from multiple analytical platforms. acs.org Combining techniques like GC-MS, LC-MS, and even nuclear magnetic resonance (NMR) spectroscopy can provide a more complete picture of metabolic fluxes. nih.gov Each platform offers unique advantages and provides complementary information. For example, while GC-MS is excellent for analyzing volatile compounds, LC-MS is better suited for non-volatile molecules. acs.orgnih.gov

The combination of untargeted metabolomics using high-resolution LC-MS with stable isotope tracing allows for a global view of the cellular fate of precursor metabolites. acs.org This approach not only confirms the metabolic pathways responsible for the biosynthesis of many detected metabolites but can also lead to the discovery of previously unexplored areas of metabolism. acs.org The integration of these powerful analytical tools is crucial for advancing from simply identifying which molecules are present to understanding their functional roles and the dynamics of metabolic networks. mdpi.com

Development of Reference Materials and Standards for Quantitative Research

Accurate and reliable quantitative research in metabolomics and isotope tracing heavily relies on the availability of high-quality reference materials and standards. acs.orgnih.gov Certified Reference Materials (CRMs) are essential for ensuring the traceability of measurements to the International System of Units (SI) and for validating analytical methods. acs.orgnih.gov

For amino acid analysis, CRMs are available in various forms, including neat powders and solutions. sigmaaldrich.comsigmaaldrich.com These standards are crucial for the calibration of instruments and for ensuring the accuracy of quantitative results. alfa-chemistry.com In isotope dilution mass spectrometry, an isotopically labeled version of the analyte, such as L-ASPARTIC ACID-N-ALPHA-CBZ (13C4), serves as an ideal internal standard. nih.gov Because the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it can effectively compensate for variations in sample preparation and instrument response, leading to highly accurate and precise quantification. mrmproteomics.com The development and use of these standards are critical for the standardization of analytical procedures and for ensuring the comparability of data across different laboratories and studies. acs.orgnih.gov

Future Perspectives and Emerging Research Avenues

Expanding the Scope of Metabolic Research with L-ASPARTIC ACID-N-ALPHA-CBZ (13C4)

L-ASPARTIC ACID-N-ALPHA-CBZ (13C4) is a valuable tool for metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system. The four ¹³C atoms in this molecule act as a tracer, allowing researchers to follow the path of the aspartate carbon skeleton through various interconnected metabolic pathways. The N-alpha-Cbz (carboxybenzyl) protecting group provides chemical stability and allows for its use as a precursor in specific chemical syntheses or in vitro assays.

Future research will leverage this tracer to explore the metabolic fate of aspartate with greater precision. Aspartate is a critical hub in metabolism, contributing to the synthesis of other amino acids, purines, and pyrimidines, and participating in the urea (B33335) cycle and the malate-aspartate shuttle. By introducing L-ASPARTIC ACID-N-ALPHA-CBZ (13C4) into cellular systems, researchers can untangle the complex distribution of its carbon atoms. This enables the quantification of flux through pathways that are difficult to measure using more common tracers like glucose or glutamine alone. nih.gov For instance, it can help elucidate how different physiological or pathological conditions, such as cancer or metabolic disorders, alter the prioritization of aspartate utilization. The application of such labeled compounds is central to identifying metabolic bottlenecks or discovering novel metabolic functions in various organisms. nih.gov

Innovations in Synthetic Routes for Complex Labeled Biomolecules

The synthesis of isotopically labeled compounds like L-ASPARTIC ACID-N-ALPHA-CBZ (13C4) is a sophisticated process that requires high efficiency and positional accuracy of the labels. Future advancements in synthetic chemistry are aimed at making these complex molecules more accessible and cost-effective. Innovations are focused on several key areas:

Chemo-enzymatic Synthesis: This approach combines the selectivity of enzymes with the versatility of chemical synthesis. Enzymes can be used to catalyze specific steps in the synthesis pathway, ensuring high stereoselectivity (producing the correct L-isomer of the amino acid) and regioselectivity (placing the label at the desired position), while chemical methods are used for other transformations, such as the introduction of the Cbz protecting group.

Microbial Cell Factories: Genetically engineered microorganisms can be designed to overproduce specific amino acids. By growing these microbes on a medium containing a ¹³C-labeled carbon source (e.g., ¹³C-glucose), the organisms will naturally synthesize uniformly ¹³C-labeled amino acids. Subsequent purification and chemical modification can then yield the desired final product.

Advanced Catalysis: The development of new catalysts, including organometallic and organocatalysts, is enabling more efficient and direct methods for introducing isotopic labels into organic molecules. These methods can reduce the number of synthetic steps, improve yields, and lower the cost of production.

These innovative routes will not only facilitate the production of L-ASPARTIC ACID-N-ALPHA-CBZ (13C4) but also enable the creation of a wider array of complex, selectively labeled biomolecules for advanced research applications.

Synergistic Applications with Other Isotopic Labels (e.g., 15N, 2H)

The true power of isotopic tracing is often realized when multiple isotopic labels are used in concert. The future of metabolic research lies in multi-isotope tracing experiments, which provide a more holistic view of cellular metabolism. L-ASPARTIC ACID-N-ALPHA-CBZ (13C4) can be used synergistically with other stable isotopes like Nitrogen-15 (¹⁵N) and Deuterium (B1214612) (²H).

By using a dually labeled molecule such as L-Aspartic acid (¹³C₄, ¹⁵N), researchers can simultaneously trace the fate of both the carbon skeleton and the amino nitrogen. medchemexpress.comisotope.com This is particularly powerful for studying the interplay between carbon and nitrogen metabolism, including processes like transamination, where the amino group of aspartate is transferred to other molecules. It allows for a more complete accounting of the atoms from the precursor molecule, leading to more constrained and accurate metabolic flux models.

The inclusion of deuterium (²H) adds another layer of information, particularly for studying redox metabolism (the flow of reducing equivalents like NADH and FADH₂). Protocols for producing proteins labeled with ¹³C, ¹⁵N, and ²H have been developed, demonstrating the feasibility of triple-labeling experiments. nih.govresearchgate.net This multi-isotope approach enables researchers to track carbon, nitrogen, and hydrogen atoms simultaneously, providing unprecedented detail on metabolic network operation.

Table 1: Synergistic Isotopic Labeling Strategies with Aspartic Acid

Isotopic Label Combination Information Gained Research Application Example
¹³C₄-Aspartic Acid Carbon skeleton fate Tracing carbon flow from aspartate into the TCA cycle and nucleotide synthesis.
¹³C₄, ¹⁵N-Aspartic Acid Simultaneous carbon and nitrogen fate Quantifying transamination rates and the contribution of aspartate's nitrogen to other amino acids and nitrogenous compounds. medchemexpress.comisotope.com

Advancements in Data Analysis and Modeling for Isotopic Tracing Experiments

The increasing complexity of isotopic tracing experiments necessitates parallel advancements in data analysis and computational modeling. The data generated from tracing L-ASPARTIC ACID-N-ALPHA-CBZ (13C4) and its multi-isotope-labeled counterparts are rich but complex, requiring sophisticated software to translate them into meaningful metabolic flux maps. frontiersin.org

Future developments in this area are focused on:

Improved Modeling Algorithms: New algorithms are being developed to handle the large datasets generated from multi-isotope experiments and to model increasingly complex and comprehensive metabolic networks. This includes the use of elementary metabolite unit (EMU) frameworks and other computational approaches that improve the speed and accuracy of flux calculations. nih.gov

Optimal Experimental Design: Computational tools, including genetic algorithms, are being used to design more informative experiments. nih.gov These tools can predict the optimal combination of isotopic tracers to use to maximize the precision of the desired flux measurements, ensuring that experiments are as efficient and powerful as possible. frontiersin.org

Integration of 'Omics' Data: The ultimate goal is to integrate data from isotopic tracing experiments with other large-scale biological data, such as transcriptomics, proteomics, and metabolomics. This systems-biology approach allows for the construction of highly detailed, multi-layered models of cellular function, where metabolic fluxes can be correlated with gene expression and protein levels.

These advancements in data analysis will be critical for fully realizing the potential of tracers like L-ASPARTIC ACID-N-ALPHA-CBZ (13C4), enabling researchers to extract a wealth of information about the intricate workings of cellular metabolism. nih.gov

Table 2: Mentioned Compound Names

Compound Name
L-ASPARTIC ACID-N-ALPHA-CBZ (13C4)
L-Aspartic acid
Glucose
Glutamine
Purines
Pyrimidines
Urea
Malate
¹³C-glucose
L-Aspartic acid (¹³C₄, ¹⁵N)
NADH

Q & A

Q. What are the key considerations for synthesizing L-Aspartic Acid-N-alpha-CBZ (13C4) with high isotopic purity?

The synthesis of 13C4-labeled compounds requires precise control over isotopic incorporation to ensure minimal unlabeled byproducts. For L-Aspartic Acid-N-alpha-CBZ (13C4), methods such as enzymatic incorporation of 13C-labeled precursors or chemical synthesis using 13C-enriched reagents (e.g., 13C4-succinic acid) are common. Post-synthesis, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming isotopic labeling efficiency and purity (>97%) . Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can further assess stability during synthesis .

Q. How is L-Aspartic Acid-N-alpha-CBZ (13C4) utilized in metabolic tracing studies?

This compound is used as a stable isotope tracer to monitor aspartate metabolism in pathways like the urea cycle or nucleotide biosynthesis. For example, in vivo studies often administer the labeled compound intravenously or via dietary supplementation, followed by LC-MS/MS analysis of 13C-enriched metabolites (e.g., citrulline, arginine) in plasma or tissue extracts. Key parameters include dosing consistency, sampling timepoints aligned with metabolic turnover rates, and correction for natural isotopic abundance .

Advanced Research Questions

Q. What experimental strategies mitigate isotopic interference in mass spectrometry when using 13C4-labeled compounds?

Isotopic interference can arise from overlapping peaks (e.g., 13C4 vs. natural abundance 12C). To address this, use high-resolution mass spectrometers (e.g., Orbitrap) with a resolution >50,000 to distinguish m/z differences. Additionally, employing 13C4-labeled internal standards—synthesized via methods like [13C4]-olivetol condensation—reduces ion suppression effects and improves quantification accuracy . Calibration curves with serially diluted standards are essential for normalization .

Q. How can researchers distinguish endogenous background signals from exogenous 13C4-labeled metabolites in urinary excretion studies?

Background signals from endogenous metabolites (e.g., unlabeled NAcLys-BDA) can confound data. A dual-isotope approach—administering 13C4-labeled L-Aspartic Acid-N-alpha-CBZ alongside deuterated controls—helps differentiate sources. Time-course excretion profiles (e.g., rapid mono-GSH-BDA excretion vs. delayed NAcCys-BDA-NAcLys) and statistical modeling (e.g., kinetic compartmental analysis) further isolate exogenous contributions .

Q. What are the challenges in designing longitudinal studies using 13C4-labeled compounds for chronic metabolic disorders?

Long-term studies require addressing isotopic dilution from cell turnover and recycling of labeled metabolites. Optimize dosing intervals based on metabolite half-lives (e.g., daily vs. weekly administration). Use tissue-specific sampling (e.g., liver biopsies for urea cycle analysis) and paired with transcriptomic data to correlate metabolic flux with gene expression changes .

Q. How does thermal stability impact experimental reproducibility of L-Aspartic Acid-N-alpha-CBZ (13C4) in high-temperature assays?

Thermal expansion coefficients of aspartic acid derivatives vary with crystal structure. For example, monoclinic L-aspartic acid exhibits contraction along the ac plane at >100°C due to shear deformations. Pre-experiment TGA/DSC analysis is recommended to define safe temperature ranges. Storage at 0–6°C in desiccated conditions preserves integrity .

Methodological Guidelines

  • Synthesis & Characterization : Prioritize HRMS and 13C-NMR for isotopic validation. Cross-reference with X-ray diffraction data for structural confirmation .
  • In Vivo Tracing : Use isotope ratio mass spectrometry (IRMS) for low-abundance metabolites. Normalize data to baseline excretion rates in control cohorts .
  • Data Contradiction Analysis : Apply multivariate statistics (e.g., PCA) to identify outliers from background noise. Replicate experiments with staggered labeling (e.g., 13C4 vs. 15N) to validate findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.